1-[(3-chlorophenyl)methyl]-2-oxo-N-[(phenylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-chlorophenyl)methyl]-2-oxo-N-[(phenylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-2-oxo-N-[(phenylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-chlorobenzyl intermediate: This can be achieved through the chlorination of benzyl compounds.
Cyclization to form the dihydropyridine ring: This step involves the reaction of the 3-chlorobenzyl intermediate with suitable reagents to form the dihydropyridine ring.
Coupling with N-phenylhydrazinecarboxamide: The final step involves coupling the dihydropyridine intermediate with N-phenylhydrazinecarboxamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-2-oxo-N-[(phenylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-2-oxo-N-[(phenylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(3-chlorophenyl)methyl]-2-oxo-N-[(phenylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: An organic compound with a similar benzyl structure but different functional groups.
3-Chlorobenzyl bromide: Another chlorinated benzyl compound used in organic synthesis.
1-(3-Chlorobenzyl)piperazine: A compound with a similar chlorobenzyl group but different overall structure.
Uniqueness
1-[(3-chlorophenyl)methyl]-2-oxo-N-[(phenylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c21-15-7-4-6-14(12-15)13-25-11-5-10-17(19(25)27)18(26)23-24-20(28)22-16-8-2-1-3-9-16/h1-12H,13H2,(H,23,26)(H2,22,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEDFIBKZVPRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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